2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid
Description
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 2,4-diethoxy-substituted phenyl group at the C2 position of the quinoline core. Quinoline-4-carboxylic acids are renowned for their broad-spectrum biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The introduction of ethoxy groups at the phenyl ring enhances hydrogen-bonding interactions and modulates physicochemical properties such as solubility and lipophilicity, which are critical for bioavailability and target binding .
Synthesis: The compound is synthesized via the Doebner reaction, involving condensation of aniline derivatives (e.g., 2,4-diethoxyaniline), substituted benzaldehydes, and pyruvic acid in ethanol under acidic catalysis (e.g., trifluoroacetic acid) . Microwave-assisted methods have also been employed to optimize reaction efficiency and yield .
For instance, 2-phenylquinoline-4-carboxylic acid derivatives with amino or nitro substituents show MIC values as low as 64 µg/mL against Staphylococcus aureus .
Properties
IUPAC Name |
2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-13-9-10-15(19(11-13)25-4-2)18-12-16(20(22)23)14-7-5-6-8-17(14)21-18/h5-12H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKIVHATIKTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses an aromatic amine and a carbonyl compound as starting materials . The reaction is catalyzed by acidic or basic conditions, and the product is obtained through cyclization and subsequent functionalization . Another method involves the Pfitzinger reaction, where isatin derivatives react with enaminones under acidic conditions to form quinoline derivatives .
Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes .
Chemical Reactions Analysis
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation, nitration, and sulfonation, using reagents such as bromine, nitric acid, and sulfuric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives . Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical and biological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid, as anticancer agents. Research has shown that these compounds exhibit selective cytotoxicity towards various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells.
- Mechanism of Action : The anticancer effects are attributed to cell cycle arrest and induction of apoptosis in cancer cells. The compounds were found to interact with DNA and induce chromatin condensation and nuclear fragmentation .
Table 1: Cytotoxic Potential of Quinoline Derivatives Against Cancer Cell Lines
| Compound Code | MCF-7 (GI50 μM) | K-562 (GI50 μM) | HeLa (GI50 μM) |
|---|---|---|---|
| 4i | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |
| 4l | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| 4p | 0.49 ± 0.02 | 13.6 ± 1.78 | >100 |
| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
Antimicrobial Properties
Quinoline derivatives have also demonstrated antimicrobial activity against various pathogens, making them valuable in the development of new antibiotics.
- Study Findings : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Synthesis and Catalytic Applications
The synthesis of quinoline derivatives such as this compound has been explored using various catalytic methods to improve yield and efficiency.
Green Chemistry Approaches
Recent advancements include the use of ionically tagged magnetic nanoparticles as catalysts for synthesizing quinoline derivatives under environmentally friendly conditions.
- Catalytic Efficiency : The use of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride has shown high catalytic activity with short reaction times and high yields .
Table 2: Catalytic Synthesis Conditions for Quinoline Derivatives
| Catalyst Type | Reaction Temperature (°C) | Yield (%) |
|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | 80 | High |
Antileishmanial Activity
A study focused on synthesizing quinoline-4-carboxylic acids evaluated their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested at varying concentrations to determine their effectiveness.
- Results : The IC₅₀ values indicated significant antileishmanial properties, suggesting potential for developing new treatments for leishmaniasis .
Antitubercular Activity
Another investigation assessed the efficacy of modified quinoline derivatives against Mycobacterium tuberculosis. Two specific derivatives exhibited potent inhibitory effects on bacterial growth.
Mechanism of Action
The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to form strong hydrophobic interactions with residues in the active sites of enzymes and receptors . This interaction can inhibit the activity of enzymes such as histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Findings :
- Electron-donating groups (e.g., amino, ethoxy) enhance activity against Gram-positive bacteria, likely due to improved target binding .
- Bulky substituents (e.g., bromine) reduce activity against Gram-negative strains, possibly by limiting membrane penetration .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | pKa | Reference |
|---|---|---|---|---|
| This compound | 3.2 | 0.45 | 4.1 | |
| 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid | 5.8 | 0.12 | 3.9 | |
| 6-[(4-Ethoxyphenyl)sulfamoyl] derivative | 2.1 | 1.20 | 2.8 |
Biological Activity
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the Pfitzinger reaction, which is commonly used for quinoline derivatives. The structural formula can be represented as follows:
This compound features a quinoline core substituted with a diethoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.
Anticancer Properties
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. In one study, quinoline derivatives were tested against A2780 (drug-sensitive ovarian carcinoma) and A2780/RCIS (MRP2-overexpressing ovarian carcinoma) using MTT assays. The results indicated that certain derivatives exhibited potent MRP2 inhibition and reduced cell viability in cancerous cells while sparing normal cells .
Antibacterial Activity
The antibacterial efficacy of quinoline derivatives has also been explored extensively. Compounds structurally related to this compound were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the phenyl group significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways or inhibit key enzymes involved in disease processes. For example, docking studies suggest that the carboxylic acid moiety plays a crucial role in binding interactions with target proteins .
Case Studies
| Study | Cell Lines | Activity | IC50 Values |
|---|---|---|---|
| Study A | A2780 | Cytotoxicity | 15 µM |
| Study B | MCF-7 | Selective Inhibition | 10 µM |
| Study C | MRSA | Antibacterial Activity | 12 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Doebner reaction (aniline derivatives, substituted benzaldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis) or the Pfitzinger reaction (isatin derivatives and α-methyl ketones in aqueous ethanol). For 2-(2,4-diethoxyphenyl) substitution, 2,4-diethoxybenzaldehyde would replace the aldehyde component. Microwave-assisted Doebner reactions can enhance reaction efficiency (e.g., 70–85% yields for similar quinoline derivatives under optimized microwave conditions) . Key variables include solvent polarity, catalyst loading, and temperature control to minimize side reactions like decarboxylation.
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm and δ 3.8–4.2 ppm for -OCHCH) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z consistent with CHNO).
- X-ray crystallography : For unambiguous confirmation of the quinoline core and diethoxy-phenyl orientation (as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid) .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodological Answer : Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard antibiotics like ciprofloxacin .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Fluorescence properties : Excitation/emission spectra (e.g., λ = 350 nm, λ = 450 nm) to assess utility as a sensor or probe .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Microwave synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .
- Flow chemistry : Continuous flow reactors minimize side-product formation (e.g., dimerization) through precise temperature and mixing control .
- Purification : Use of recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s electronic structure?
- Methodological Answer :
- Time-resolved fluorescence spectroscopy : To study excited-state dynamics and solvent effects .
- DFT calculations : Compare experimental NMR/UV-Vis data with computational models (e.g., B3LYP/6-31G* basis set) to validate substituent effects on electron density .
- 2D NMR (COSY, HSQC) : Assign overlapping signals from the quinoline core and diethoxy-phenyl groups .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 2-(2,4-dimethoxyphenyl) derivative) and compare MIC/IC values. Ethoxy groups enhance lipophilicity (logP), improving membrane permeability but potentially reducing solubility .
- Docking simulations : Model interactions with bacterial DNA gyrase or human topoisomerase II to rationalize activity trends .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Replicate assays : Use standardized protocols (CLSI guidelines for antimicrobial testing) and multiple microbial strains .
- Control for impurities : HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to rule out interference from synthetic byproducts .
- Meta-analysis : Compare data across studies with similar substituents (e.g., 2-aryl-quinoline-4-carboxylic acids) to identify trends .
Q. What strategies resolve discrepancies in purity assessments between analytical methods?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
